molecular formula C8H8N2O2S B2465371 N-(3-nitrophenyl)ethanethioamide CAS No. 21115-69-5

N-(3-nitrophenyl)ethanethioamide

Cat. No.: B2465371
CAS No.: 21115-69-5
M. Wt: 196.22
InChI Key: PTHUDJPAGUDFHR-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)ethanethioamide is an organic compound with the molecular formula C8H8N2O2S. It is characterized by the presence of a nitrophenyl group attached to an ethanethioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)ethanethioamide typically involves the reaction of 3-nitroaniline with ethanethioamide under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted ethanethioamide compounds .

Scientific Research Applications

N-(3-nitrophenyl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)ethanethioamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethanethioamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)ethanethioamide
  • N-(2-nitrophenyl)ethanethioamide
  • N-(3-nitrophenyl)acetamide

Uniqueness

N-(3-nitrophenyl)ethanethioamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties and applications .

Properties

IUPAC Name

N-(3-nitrophenyl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6(13)9-7-3-2-4-8(5-7)10(11)12/h2-5H,1H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHUDJPAGUDFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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